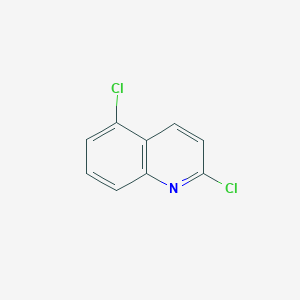

2,5-Dichloroquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Medicinal and Organic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.netnih.gov The structural rigidity and the presence of a nitrogen heteroatom in the quinoline ring system allow for specific interactions with biological targets such as enzymes and receptors. ontosight.ai

This has led to the development of numerous quinoline-based drugs with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov Notable examples include chloroquine (B1663885) and hydroxychloroquine, both pivotal in the treatment of malaria. numberanalytics.com The versatility of the quinoline core also makes it a valuable building block in synthetic organic chemistry, providing a robust platform for the construction of complex molecular architectures. numberanalytics.comrsc.org The ability to functionalize the quinoline ring at various positions through established chemical reactions further enhances its utility in the design of novel compounds with tailored properties. researchgate.net

Overview of Dichloroquinoline Derivatives in Academic Inquiry

Among the halogenated quinolines, dichloroquinoline derivatives have garnered considerable attention from the research community. The position of the two chlorine atoms on the quinoline ring system significantly influences the molecule's electronic properties, reactivity, and biological activity. One of the most extensively studied isomers is 4,7-dichloroquinoline (B193633), which serves as a key intermediate in the synthesis of several antimalarial drugs, including chloroquine, amodiaquine, and hydroxychloroquine. wikipedia.orgnih.gov The reactivity of the chlorine atom at the 4-position is significantly higher than that at the 7-position, allowing for selective nucleophilic substitution to introduce various side chains. wikipedia.org

Research into other dichloroquinoline isomers, such as 5,7-dichloro and 2,4-dichloro derivatives, has also been active. jconsortium.comfrontiersin.org For instance, 2,4-dichloroquinolines are valuable precursors for the synthesis of 2,4-disubstituted quinolines, where stepwise substitution at the C4 and C2 positions can be achieved under controlled conditions. jconsortium.com The study of these derivatives has provided valuable insights into the structure-activity relationships of quinoline-based compounds and continues to fuel the development of new therapeutic agents. nih.govresearchgate.net

Research Trajectory and Scientific Relevance of 2,5-Dichloroquinoline

While not as extensively studied as some of its isomers, this compound is the subject of growing research interest. Its unique substitution pattern presents distinct chemical challenges and opportunities. The presence of a chlorine atom at the 2-position, an electron-deficient site, and another at the 5-position on the benzene ring, suggests a differentiated reactivity profile.

Initial research has focused on the fundamental chemical properties and potential synthetic utility of this compound. It is recognized as a valuable intermediate in organic synthesis. For example, it has been utilized in the synthesis of the natural product eupolauramine. The exploration of its reactivity, particularly in modern cross-coupling reactions, is an active area of investigation. Understanding the regioselectivity of reactions involving the two distinct chlorine atoms is crucial for its effective use as a building block. The scientific relevance of this compound lies in its potential to serve as a scaffold for the development of novel compounds with unique biological or material properties, distinct from those of its more studied isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| CAS Number | 59412-12-3 |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| IUPAC Name | This compound |

Data sourced from PubChem. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2,5-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLOQSXPPSJIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350315 | |

| Record name | 2,5-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59412-12-3 | |

| Record name | 2,5-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dichloroquinoline and Its Analogs

Established Synthetic Routes and Reaction Pathways

Traditional methods for synthesizing dichloroquinolines rely on foundational organic reactions, including the direct halogenation of quinoline (B57606) precursors, the construction of the heterocyclic ring from acyclic or simpler cyclic starting materials, and the use of specific named reactions to introduce functionality.

The direct chlorination of the quinoline ring system is a primary method for introducing chlorine substituents. The regioselectivity of this electrophilic substitution is heavily influenced by the reaction conditions, particularly the acidity of the medium. In strongly acidic environments, such as concentrated sulfuric acid, the quinoline nitrogen is protonated, forming the quinolinium cation. This deactivates the heterocyclic ring towards electrophilic attack, directing the substitution to the benzenoid ring.

Research has shown that the chlorination of quinoline in 98% sulfuric acid in the presence of silver sulfate (B86663) and dry chlorine gas yields a mixture of products. pjsir.org The primary monochlorinated products are 5-chloroquinoline (B16772) and 8-chloroquinoline. pjsir.org Prolonged reaction times or further chlorination of the monochlorinated intermediates leads to the formation of 5,8-dichloroquinoline. pjsir.org This highlights that direct chlorination under these conditions preferentially occurs at the 5- and 8-positions of the carbocyclic ring, making the synthesis of 2,5-dichloroquinoline via this specific route challenging without the use of specific directing groups or alternative strategies.

| Starting Material | Reagents | Key Products | Reference |

| Quinoline | Dry Cl₂, Ag₂SO₄, 98% H₂SO₄ | 5-Chloroquinoline, 8-Chloroquinoline, 5,8-Dichloroquinoline | pjsir.org |

| 5-Chloroquinoline | Dry Cl₂, Ag₂SO₄, 98% H₂SO₄ | 5,8-Dichloroquinoline | pjsir.org |

| 8-Chloroquinoline | Dry Cl₂, Ag₂SO₄, 98% H₂SO₄ | 5,8-Dichloroquinoline | pjsir.org |

This table summarizes the outcomes of direct chlorination of quinoline in a strong acid medium.

An alternative to direct halogenation is the construction of the quinoline ring from precursors that already contain one or more chlorine atoms. This approach offers better control over the final substitution pattern. A notable multi-step process involves the cyclization of 3-(chloroanilino)-propionic acids. google.com

This synthetic sequence begins with the condensation of a chloroaniline (e.g., m-chloroaniline) with a compound like acrylic acid or β-propiolactone to form a 3-(chloroanilino)-propionic acid. google.com This intermediate is then subjected to cyclization using polyphosphoric acid (PPA), which promotes ring closure to yield a 4-oxo-chloro-1,2,3,4-tetrahydroquinoline. google.com The final step is the chlorination and aromatization of this cyclic ketone using a chlorinating agent such as phosphorus oxychloride (POCl₃) to furnish the desired dichloroquinoline. google.com The specific isomer obtained depends on the starting chloroaniline and the regioselectivity of the cyclization step. For instance, cyclization of 3-(3'-chloroanilino)-propionic acid can yield both 7-chloro and 5-chloro substituted intermediates, which can then be converted to the corresponding dichloroquinolines. google.com

| Precursor 1 | Precursor 2 | Intermediate | Cyclization/Chlorination Reagents | Final Product Type | Reference |

| Chloroaniline | Acrylic Acid / β-Propiolactone | 3-(Chloroanilino)-propionic acid | 1. Polyphosphoric Acid (PPA) 2. POCl₃ | Dichloroquinoline | google.com |

This table outlines the general pathway for synthesizing dichloroquinolines via cyclization.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net In quinoline chemistry, it is frequently used to synthesize 2-chloro-3-formylquinoline derivatives from N-arylacetamides. smolecule.comresearchgate.net The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijsr.net

The process involves the cyclization of an N-arylacetamide, where the Vilsmeier reagent facilitates both the ring closure and the concurrent introduction of a chloro group at the 2-position and a formyl (aldehyde) group at the 3-position. smolecule.comresearchgate.net For example, starting with an appropriately substituted acetanilide, this reaction can produce various substituted 2-chloroquinoline-3-carbaldehydes. researchgate.net These products are highly valuable intermediates, as the chloro and formyl groups can be further transformed into a wide array of other functionalities. smolecule.comresearchgate.net While direct synthesis of this compound itself is not the primary use of this reaction, the synthesis of This compound-3-carbaldehyde (B3079281) from a starting material like N-(3-chlorophenyl)acetamide is a key application, demonstrating the reaction's utility in building complex, functionalized dichloroquinoline systems. smolecule.com

| Substrate | Reagents | Product | Reference |

| N-Arylacetamides | POCl₃, DMF | 2-Chloro-3-formylquinoline derivatives | smolecule.comresearchgate.net |

| Acetanilide | POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde | researchgate.net |

| Chlorinated Acetanilides | POCl₃, DMF | Dichloroquinoline-3-carbaldehyde derivatives | smolecule.com |

This table illustrates the application of the Vilsmeier-Haack reaction for the synthesis of functionalized chloroquinolines.

Advanced Synthetic Strategies and Methodological Innovations

To overcome the limitations of classical methods, such as harsh reaction conditions, long reaction times, and lack of selectivity, advanced synthetic strategies have been developed. These include the use of microwave technology and the development of highly regioselective reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can often be reduced from hours to minutes, with improvements in product yields. researchgate.netasianpubs.org

Several studies have demonstrated the successful application of microwave energy to the synthesis of dichloroquinolines. A one-pot, microwave-assisted synthesis of 2,4-dichloroquinolines has been reported from the reaction of anilines with malonic acid in the presence of POCl₃. asianpubs.orgasianpubs.org This method provides the products in good yields with a significantly reduced reaction time of under a minute. asianpubs.org Microwave irradiation has also been employed in the Friedländer annulation for quinoline synthesis and in promoting nucleophilic aromatic substitution (SNAr) reactions on dihaloquinoline substrates. benthamscience.commdpi.comnih.gov For instance, the reaction of 4,7-dichloroquinoline (B193633) with various phenols to produce 4-phenoxyquinoline derivatives has been efficiently carried out under microwave conditions in an ionic liquid, highlighting a green chemistry approach. benthamscience.comnih.gov

| Reaction Type | Substrates | Conditions | Advantages | Reference |

| One-pot cyclization | Anilines, Malonic acid, POCl₃ | Microwave (600 W, 50 s) | Fast reaction, good yields | asianpubs.orgasianpubs.org |

| Friedländer Annulation | 2-Aminoaryl ketones, α-Methylene carbonyls | Microwave, Nafion NR50 catalyst | Environmentally friendly | mdpi.com |

| SNAr Reaction | 4,7-Dichloroquinoline, Phenols | Microwave, [bmim][PF₆] (ionic liquid) | Excellent yields, short reaction time | benthamscience.comnih.gov |

This table showcases various microwave-assisted synthetic methods for quinoline derivatives.

Achieving regioselectivity—the control of where chemical reactions occur on a molecule—is a central goal in modern organic synthesis. mdpi.com For dihaloquinolines, which possess multiple reactive sites, regioselective functionalization is crucial for creating specific, complex derivatives.

Significant progress has been made in the targeted functionalization of dichloroquinoline scaffolds. One powerful strategy involves transition metal-catalyzed cross-coupling reactions. For example, a highly regioselective synthesis of 2-alkynyl-4-arylquinolines has been developed starting from 2,4-dichloroquinoline (B42001). beilstein-journals.org This two-step method involves a palladium/copper-catalyzed Sonogashira coupling that selectively occurs at the C-2 position, followed by a palladium-catalyzed Suzuki coupling at the C-4 position. beilstein-journals.org The differing reactivity of the two chlorine atoms allows for this stepwise, selective functionalization.

Other advanced methods include the regioselective synthesis of quinoline derivatives through C-H activation or the use of quinoline N-oxides as precursors. mdpi.comrsc.org Treating quinoline N-oxides with sulfonyl chlorides can lead to the chemo- and regioselective formation of C3-sulfonate esters and C4-chlorides under metal-free conditions, demonstrating precise control over the introduction of two different functional groups. rsc.org These advanced methodologies provide access to a wide array of specifically substituted quinoline halides that would be difficult to obtain through classical routes. rsc.orgnih.gov

| Starting Material | Reaction | Selectivity | Reagents/Catalyst | Product | Reference |

| 2,4-Dichloroquinoline | Sonogashira Coupling | C-2 position | Terminal alkyne, Pd/C, CuI | 2-Alkynyl-4-chloroquinoline | beilstein-journals.org |

| 2-Alkynyl-4-chloroquinoline | Suzuki Coupling | C-4 position | Arylboronic acid, Pd catalyst | 2-Alkynyl-4-arylquinoline | beilstein-journals.org |

| Quinoline N-oxide | Sulfonylation/Chlorination | C-3 (sulfonate), C-4 (chloride) | Sulfonyl chloride | C3-Sulfonate/C4-Chloride of Quinoline | rsc.org |

This table details examples of regioselective functionalization of quinoline halides.

Palladium-Catalyzed Cross-Coupling Reactions in Dichloroquinoline Derivatization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from readily available starting materials. In the context of this compound, these reactions offer a strategic advantage for regioselective derivatization. The electronic asymmetry of the quinoline ring, with the nitrogen atom influencing the reactivity of the adjacent C2-position, often allows for selective reaction at one chlorine atom over the other. The three most prominently used palladium-catalyzed cross-coupling reactions for the derivatization of haloquinolines are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide, is a widely used method for the arylation of heterocyclic systems. wikipedia.org The reactivity of the two chlorine atoms in this compound can be influenced by the choice of reaction conditions, particularly the palladium catalyst and ligand system.

Conventional palladium catalysts, often employing phosphine (B1218219) ligands, typically favor substitution at the C2 position of dihalo-N-heteroarenes due to the electronic influence of the nitrogen atom. nih.gov However, recent studies on analogous dihalopyridines have shown that unconventional regioselectivity can be achieved. Specifically, the use of ligand-free "Jeffery" conditions has been demonstrated to promote C5-selective Suzuki coupling in 2,5-dichloropyridine (B42133). nih.govnsf.gov This method, which typically involves a simple palladium salt like PdCl₂ in the presence of a phase-transfer catalyst such as a tetraalkylammonium halide, offers a promising strategy for the selective functionalization of the C5 position of this compound. nih.govftstjournal.com This approach opens up pathways to previously less accessible isomers. nih.gov

Below is a table summarizing the research findings for C5-selective Suzuki coupling on the analogous 2,5-dichloropyridine substrate, which provides a strong indication of the potential for similar reactions with this compound. nih.gov

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield of C5-Coupled Product (%) | Selectivity (C5:C2) |

|---|---|---|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | PdCl2, NBu4Br | Na2CO3 | DMF | 41 | >99:1 |

| 2 | Phenylboronic acid | PdCl2, NBu4Br | Na2CO3 | DMF | 35 | >99:1 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | PdCl2, NBu4Br | Na2CO3 | DMF | 30 | >99:1 |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.orglibretexts.org This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in various functional materials and biologically active compounds. nih.gov

In the case of dichloroquinolines, the Sonogashira reaction often exhibits high regioselectivity. Studies on 2,4-dichloroquinoline have shown that alkynylation occurs preferentially at the C2 position. beilstein-journals.orgnih.govbeilstein-journals.org This selectivity is attributed to the higher electrophilicity of the C2 position, which is activated by the adjacent nitrogen atom, making it more susceptible to oxidative addition by the palladium(0) catalyst. beilstein-journals.orgbeilstein-journals.org It is therefore highly probable that the Sonogashira coupling of this compound under standard conditions would also yield the 2-alkynyl-5-chloroquinoline derivative as the major product.

The following table presents typical conditions for the Sonogashira coupling of a dichloroquinoline, illustrating the expected regioselectivity and reaction parameters based on studies with the 2,4-isomer. beilstein-journals.orgbeilstein-journals.org

| Entry | Alkyne | Catalyst System | Base | Solvent | Yield of C2-Coupled Product (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd/C, CuI, PPh3 | Et3N | Water | 85 |

| 2 | 1-Hexyne | Pd/C, CuI, PPh3 | Et3N | Water | 82 |

| 3 | (Trimethylsilyl)acetylene | (PPh3)2PdCl2, CuI | Et3N | THF | 90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. ftstjournal.comorganic-chemistry.org This reaction has become a vital tool for the synthesis of anilines and their heterocyclic analogs. mdpi.comacs.org The choice of palladium precursor and, crucially, the phosphine ligand is critical for achieving high yields and selectivity. mdpi.com

The amination of dichloroquinolines can be challenging, and the selectivity is highly dependent on the position of the chlorine atoms and the reaction conditions. mdpi.com For instance, the amination of 2,6-dichloroquinoline (B154368) has been reported to yield complex mixtures with low selectivity, whereas other isomers like 4,7- and 4,8-dichloroquinoline (B1582372) provide better yields of aminated products. mdpi.com This suggests that the electronic and steric environment of each chlorine atom significantly impacts the reaction outcome.

For this compound, it is anticipated that amination under standard Buchwald-Hartwig conditions would preferentially occur at the more activated C2 position. The use of bulky, electron-rich phosphine ligands such as BINAP or DavePhos in conjunction with a palladium source like Pd(dba)₂ and a strong base like sodium tert-butoxide is typical for such transformations. mdpi.com

A representative set of conditions for the mono-amination of a dichloroquinoline at the C2 position is shown in the table below, based on general procedures reported for various isomers. mdpi.com

| Entry | Amine | Catalyst System | Base | Solvent | Yield of C2-Coupled Product (%) |

|---|---|---|---|---|---|

| 1 | Aniline | Pd(dba)2, BINAP | NaOtBu | Dioxane | 75 |

| 2 | Morpholine | Pd(dba)2, DavePhos | NaOtBu | Dioxane | 80 |

| 3 | Benzylamine | Pd(OAc)2, XPhos | K3PO4 | Toluene | 78 |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichloroquinoline

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms at the C2 and C5 positions of the quinoline (B57606) ring exhibit different reactivities towards nucleophiles. The chlorine atom at the C2 position is generally more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes the C2 carbon more electrophilic and prone to attack by nucleophiles. smolecule.combeilstein-journals.org In contrast, the chlorine atom at the C5 position, located on the benzene (B151609) portion of the ring, is less reactive.

This differential reactivity allows for selective substitution reactions. For instance, in reactions with amines, the amino group preferentially displaces the chlorine at the C2 position. mdpi.com Similarly, in reactions with other nucleophiles, the C2-chloro group is typically the first to be substituted. smolecule.com The nature of the nucleophile and the reaction conditions can influence the outcome of the substitution. For example, while many nucleophiles will selectively replace the C2-chlorine, stronger nucleophiles or more forcing reaction conditions may lead to the substitution of both chlorine atoms.

The reactivity of dichloroquinolines in nucleophilic substitution is also influenced by the presence of other substituents on the quinoline ring. For example, the presence of an aldehyde group at the C3 position in 2,5-dichloroquinoline-3-carbaldehyde (B3079281) can further activate the C2 position towards nucleophilic attack. smolecule.com

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring is generally directed to the benzene portion of the molecule. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions of many electrophilic substitution reactions. stackexchange.com

In the case of this compound, the presence of two deactivating chlorine atoms further influences the position of electrophilic attack. The chlorine atoms, through their inductive effect, deactivate the entire ring, but their directing effects can influence the regioselectivity. Generally, electrophilic substitution on substituted quinolines occurs at the C5 and C8 positions. stackexchange.com However, with the C5 position already occupied by a chlorine atom in this compound, electrophilic attack would be expected to occur at one of the remaining available positions on the benzene ring, likely the C8 position.

A common example of electrophilic aromatic substitution is nitration. The nitration of quinoline itself yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com For 2,6-dichloroquinoline (B154368), nitration occurs at the 5-position. In the case of 5,8-dichloroquinoline, the molecule is highly resistant to nitration, requiring harsh conditions to yield the 6-nitro derivative. stackexchange.comcdnsciencepub.com This suggests that nitration of this compound would likely occur at the C8 or C6 position, although the deactivating effect of the chlorine atoms would make the reaction challenging.

Condensation and Annulation Reactions Leading to Fused Heterocyclic Systems

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve initial nucleophilic substitution at one of the chloro positions, followed by an intramolecular cyclization (annulation) step.

For instance, dichloroquinolines can react with binucleophilic reagents to form fused polycyclic structures. Reactions with hydrazines can lead to the formation of pyrazolo[4,3-c]quinolines, where the hydrazine (B178648) first displaces a chlorine atom and then undergoes cyclization. vulcanchem.com Similarly, reactions with other nucleophiles containing a second reactive site can be used to construct a variety of fused rings. smolecule.comresearchgate.netarkat-usa.org

The presence of other functional groups on the this compound scaffold can also facilitate condensation and annulation reactions. For example, a carbaldehyde group at the C3 position can participate in condensation reactions with amines or other nucleophiles to form imines, which can then undergo further transformations to build fused systems. smolecule.com

Oxidative and Reductive Transformations

The quinoline ring system can undergo both oxidative and reductive transformations, although the presence of two chlorine atoms in this compound can influence the course of these reactions.

Oxidative Transformations: The quinoline ring is relatively stable to oxidation. However, under certain conditions, oxidative transformations can occur. For instance, oxidative C-H functionalization and oxidative annulation strategies are used to synthesize functionalized quinolines. mdpi.comrsc.org These reactions often employ transition metal catalysts and an oxidant to facilitate the formation of new C-C or C-heteroatom bonds. mdpi.com While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the general principles of quinoline oxidation would apply, with the chlorine substituents likely influencing the reactivity and regioselectivity of such transformations.

Reductive Transformations: Reduction of the quinoline ring is a more common transformation. Catalytic hydrogenation can reduce the pyridine ring to give a tetrahydroquinoline. The conditions of the reduction (catalyst, pressure, temperature) will determine the extent of reduction. For example, nitrated quinoline derivatives can be reduced to the corresponding aminoquinolines. cdnsciencepub.comcdnsciencepub.com In the context of this compound, reduction could potentially lead to the formation of 2,5-dichlorotetrahydroquinoline or, under more forcing conditions, dehalogenation might occur alongside ring reduction. A related compound, this compound-3-carbaldehyde, can have its aldehyde group reduced to an alcohol. smolecule.com

Transition Metal-Mediated Reactions and Mechanistic Elucidation

Transition metal-mediated cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles like this compound. The differential reactivity of the C2 and C5 chlorine atoms allows for selective and sequential coupling reactions.

Sonogashira Coupling Reactions with this compound Analogs

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a valuable method for introducing alkynyl groups onto the quinoline scaffold. wikipedia.orgrsc.org In the case of dichloroquinolines, the reaction typically shows high regioselectivity, with the more reactive C2-chlorine undergoing coupling first. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

For example, the Sonogashira coupling of 2,4-dichloroquinoline (B42001) with terminal alkynes proceeds selectively at the C2 position. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This selectivity is attributed to the higher reactivity of the C2-chloro group, which is activated by the adjacent nitrogen atom. beilstein-journals.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org Copper-free Sonogashira protocols have also been developed. wikipedia.org

The mechanism of the Sonogashira coupling involves a catalytic cycle with both palladium and copper (in the traditional method). wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Meanwhile, the copper acetylide is formed from the terminal alkyne, copper(I), and the base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the alkynylated product and regenerates the palladium(0) catalyst. wikipedia.org

While specific examples for this compound are not detailed in the provided search results, the principles established for other dichloroquinolines, such as 2,4- and 2,6-isomers, would be applicable.

Suzuki-Miyaura Cross-Coupling in Quinoline Functionalization

The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed method for forming C-C bonds, in this case between an organoboron compound and an organic halide. uni-rostock.demdpi.com This reaction is widely used for the arylation, vinylation, or alkylation of quinoline derivatives. nih.govresearchgate.net

Similar to the Sonogashira coupling, the Suzuki-Miyaura reaction on dichloroquinolines can be performed selectively. For instance, in the case of 2,4-dichloroquinoline, after selective alkynylation at the C2 position, a subsequent Suzuki-Miyaura coupling can be carried out at the C4 position to introduce an aryl group. beilstein-journals.orgbeilstein-journals.org This sequential coupling strategy allows for the synthesis of diversely substituted quinolines.

The mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. uni-rostock.demdpi.comchemrxiv.org The choice of ligand, base, and solvent can significantly influence the efficiency and selectivity of the reaction. Recent studies have also explored ligand-free conditions for the Suzuki coupling of dichloroquinolines. nih.gov

Regioselective Coupling with Organometallic Reagents

The selective functionalization of dihalogenated quinolines through cross-coupling reactions with organometallic reagents is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. In the case of this compound, the two chlorine atoms exhibit differential reactivity, allowing for regioselective substitution. The C2-position is activated by the adjacent nitrogen atom, making it more susceptible to oxidative addition in palladium-catalyzed cycles, while the C5-position's reactivity is influenced by the electronic and steric environment of the benzene ring portion of the molecule. The choice of catalyst, ligands, and reaction conditions can finely tune the selectivity of the coupling reaction, directing the substitution to either the C2 or C5 position.

Transition-metal catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are indispensable for forming new carbon-carbon bonds. researchgate.net The regioselectivity of these reactions on dihaloquinolines is dictated by the relative reactivity of the C-Cl bonds. Generally, the C2-Cl bond is more reactive than other positions due to the electron-withdrawing effect of the quinoline nitrogen, which facilitates oxidative addition of a low-valent metal catalyst (e.g., Pd(0)). beilstein-journals.org

For instance, studies on the analogous 2,4-dichloroquinoline have shown that palladium-catalyzed alkynylation (a Sonogashira-type coupling) occurs selectively at the C2 position. beilstein-journals.orgbeilstein-journals.org This selectivity is attributed to the higher susceptibility of the C2-chloro group to oxidative addition with Pd(0) because of the adjacent electronegative nitrogen atom. beilstein-journals.org Furthermore, coordination of the quinoline nitrogen to the palladium center can direct the reaction to the C2 position. beilstein-journals.org Similarly, Negishi couplings using organozinc reagents on 2,4-dichloroquinoline also show a strong preference for substitution at the C2 position when catalyzed by palladium complexes. acs.orgresearchgate.net

While direct studies on this compound are less common, the principles of regioselectivity can be inferred from related systems. For example, research on the cross-coupling of 2,6-dichloroquinoline with alkylmagnesium reagents, catalyzed by chromium(III) chloride, demonstrated regioselective substitution at the C2 position, furnishing 2-alkylated 6-chloroquinolines in good yields. uni-muenchen.de This further supports the heightened reactivity of the C2-position.

However, achieving selectivity for the C5 position is more challenging and often requires specific catalytic systems. Unconventional C5-selectivity has been reported in the cross-coupling of 2,5-dichloropyridine (B42133), a related heterocyclic compound, under ligand-free palladium catalysis ("Jeffery" conditions). nih.gov These conditions, which likely involve palladium nanoparticles, can reverse the typical regioselectivity, favoring the C5 position over the C2 position. nih.gov This suggests that by moving away from traditional phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, the electronic and steric factors that typically favor C2 activation can be overcome. nih.gov

The choice of the organometallic reagent is also crucial. The Negishi coupling, which employs organozinc compounds, is a powerful method for C-C bond formation and is known for its high functional group tolerance. wikipedia.orgnumberanalytics.com The Stille reaction utilizes organotin reagents and is also widely used in organic synthesis. wikipedia.org Suzuki-Miyaura coupling, which uses organoboron reagents, is another key method, often favored for its mild conditions and the low toxicity of the boron-based reagents. acs.org For this compound, the interplay between the catalyst system and the specific organometallic reagent would determine the ultimate regiochemical outcome of the coupling reaction.

Below are tables summarizing the expected regioselective coupling reactions based on established principles from similar dihaloquinoline systems.

Table 1: Regioselective Suzuki-Miyaura Coupling of Dihaloquinolines

| Substrate | Organometallic Reagent | Catalyst System | Position of Coupling | Product Type | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloroquinoline | Arylboronic Acid | Pd(OAc)₂, PPh₃, K₂CO₃ | C-4 (after initial C-2 alkynylation) | 2-Alkynyl-4-arylquinoline | beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org |

| 2,4-Dichloroquinoline | Organoboron Esters | Pd Catalyst | C-4 | 4-Aryl-2-chloroquinoline | researchgate.net |

| 2,5-Dichloropyridine* | Arylboronic Acid | Pd(OAc)₂, K₃PO₄ (Ligand-free) | C-5 | 5-Aryl-2-chloropyridine | nih.gov |

*Data from analogous 2,5-dichloropyridine system.

Table 2: Regioselective Negishi Coupling of Dihaloquinolines

| Substrate | Organometallic Reagent | Catalyst System | Position of Coupling | Product Type | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloroquinoline | Phenylzinc Reagent | Pd(PPh₃)₄ | C-2 | 2-Phenyl-4-chloroquinoline | acs.orgresearchgate.net |

| 2,4-Dichloroquinoline | Benzylic zinc Reagent | Pd(PPh₃)₄ | C-2 | 2-Benzyl-4-chloroquinoline | acs.org |

| 2,4-Dichloroquinoline | Phenylzinc Reagent | Pd(PPh₃)₄, LiCl | C-4 | 4-Phenyl-2-chloroquinoline | acs.org |

Medicinal Chemistry and Pharmacological Potential of 2,5 Dichloroquinoline Derivatives

Antimicrobial Activity Studies

Derivatives of dichloroquinoline have been a subject of significant interest in the search for new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

Research into dichloroquinoline derivatives has revealed notable antibacterial properties, particularly against resilient bacterial strains. Styrylquinoline derivatives containing a 5,7-dichloroquinoline-8-ol moiety have shown promising antistaphylococcal activity. sciforum.netsciforum.net The presence of a hydroxyl group at the C(8) position and chlorine atoms at C(5) and C(7) are crucial for this activity. sciforum.netsciforum.net One such compound, 5,7-dichloro-2-[(E)-2-(2,4-dinitrophenyl)ethenyl]quinolin-8-ol, demonstrated higher activity against methicillin-resistant Staphylococcus aureus (MRSA) than the standard antibiotic ciprofloxacin (B1669076). sciforum.net

In other studies, novel 7-chloroquinoline (B30040) and 2,7-dichloroquinoline (B1602032) derivatives were synthesized and evaluated. researchgate.net Compounds such as 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde showed good activity against Escherichia coli. researchgate.net Furthermore, conjugates of isatin (B1672199) and 4,7-dichloroquinoline (B193633) have exhibited potent bactericidal activity against several clinical isolates, including MRSA, with minimum inhibitory concentration (MIC) values significantly lower than ampicillin (B1664943) and chloramphenicol. nih.gov For instance, one conjugate showed an MIC of 0.006 mg/mL against MRSA. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference(s) |

| 5,7-Dichloro-2-[(E)-2-(2,4-dinitrophenyl)ethenyl]quinolin-8-ol | Methicillin-resistant Staphylococcus aureus (MRSA) | Higher activity than ciprofloxacin. | sciforum.net |

| 2,7-Dichloroquinoline-3-carboxamide | Escherichia coli | Good activity with an inhibition zone of 11.00 mm. | researchgate.net |

| 7-Chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | Good activity with an inhibition zone of 12.00 mm. | researchgate.net |

| 2,7-Dichloroquinoline-3-carbonitrile | Staphylococcus aureus, Pseudomonas aeruginosa | Good activity with an inhibition zone of 11.00 mm against both strains. | researchgate.net |

| Isatin-4,7-dichloroquinoline conjugates | MRSA | Potent activity with MIC values as low as 0.006 mg/mL. | nih.gov |

The antifungal potential of dichloroquinoline derivatives has also been explored, with several compounds showing efficacy against pathogenic fungi. Styrylquinoline derivatives featuring a 5,7-dichloroquinoline-8-ol core demonstrated moderate activity against various Candida species. sciforum.netsciforum.net For example, 5,7-dichloro-8-hydroxy-2-[(E)-2-(2-nitrophenyl)ethenyl]quinoline showed activity against C. albicans and C. krusei with a minimum inhibitory concentration (MIC) of 44.3 µM. sciforum.net

Other studies have focused on different classes of dichloroquinoline derivatives. A series of 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones, synthesized from 6,7-dichloro-5,8-quinolinediones, displayed good activity against Candida albicans and Aspergillus niger, with MIC values ranging from 0.8 to 25 µg/ml. koreascience.kr Similarly, 2,5-disubstituted-6-arylamino-4,7-benzimidazolediones, which are structurally related, also exhibited potent antifungal activity against Candida species and Aspergillus niger. researchgate.net

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC) | Reference(s) |

| 5,7-Dichloro-8-hydroxy-2-[(E)-2-(2-nitrophenyl)ethenyl]quinoline | Candida albicans, Candida krusei | 44.3 µM | sciforum.net |

| 5,7-Dichloro-8-hydroxy-2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline | Candida albicans | 44.3 µM | sciforum.net |

| 6,7-Bis-[S-(aryl)thio]-5,8-quinolinediones | Candida albicans, Aspergillus niger | 0.8 - 25 µg/mL | koreascience.kr |

| 6-Arylamino-5-chloro-2-(2-pyridyl)-4,7-benzimidazolediones | Candida species, Aspergillus niger | Potent activity reported. | researchgate.net |

Antimalarial Drug Discovery and Development

The 4-aminoquinoline (B48711) scaffold, famously represented by chloroquine (B1663885), is a cornerstone of antimalarial drug design. Consequently, dichloroquinoline isomers, particularly 4,7-dichloroquinoline, serve as crucial starting materials and structural motifs in the quest for new and more effective antimalarial agents.

Numerous studies have demonstrated the potent in vitro antiplasmodial activity of dichloroquinoline derivatives against various strains of the malaria parasite, Plasmodium falciparum. A synthesized 4,7-dichloroquinoline derivative showed significant growth inhibition of both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of P. falciparum, with IC₅₀ values of 6.7 nM and 8.5 nM, respectively. researchgate.netnih.gov These values indicate a higher potency than chloroquine itself in the tested assays. nih.gov

Hybrid molecules incorporating the dichloroquinoline scaffold have also shown promise. A novel dual-drug molecule, created by linking a 4,7-dichloroquinoline moiety to an artesunate (B1665782) scaffold, was effective against both CQS (D6) and CQR (W2) isolates of P. falciparum, with IC₅₀ values of 6.89 ng/mL and 3.62 ng/mL, respectively. indexcopernicus.com In another study, two new derivatives based on the 4,7-dichloroquinoline template, SKM13 and SKM14, were synthesized. SKM13 was found to be 1.28-fold more effective than chloroquine against a CQ-resistant strain of P. falciparum. researchgate.net

| Compound/Derivative | Plasmodium Strain(s) | Activity (IC₅₀) | Reference(s) |

| 4,7-Dichloroquinoline derivative | P. falciparum (CQ-sensitive) | 6.7 nM | researchgate.netnih.gov |

| 4,7-Dichloroquinoline derivative | P. falciparum (CQ-resistant) | 8.5 nM | researchgate.netnih.gov |

| 4,7-Dichloroquinoline-Artesunate Hybrid | P. falciparum (D6, CQS) | 6.89 ng/mL | indexcopernicus.com |

| 4,7-Dichloroquinoline-Artesunate Hybrid | P. falciparum (W2, CQR) | 3.62 ng/mL | indexcopernicus.com |

| SKM13 (4,7-dichloroquinoline derivative) | P. falciparum (CQ-resistant) | 1.28-fold more effective than chloroquine. | researchgate.net |

| 7-Chloroquinoline-Triazole Hybrids | P. falciparum | Moderate activity (IC₅₀ < 100 μM). | tandfonline.com |

The development of novel antimalarial agents often involves modifying the basic dichloroquinoline structure to overcome resistance and improve efficacy. nih.gov A key strategy is molecular hybridization, which combines the dichloroquinoline pharmacophore with other biologically active moieties. future-science.comnih.gov For example, hybrids of chloroquine (a 7-chloroquinoline) and sulfadoxine (B1681781) have been designed to create prototypes that are more active than either of the parent drugs. nih.gov

Another approach involves synthesizing sulfonamide-tethered quinolines and their nih.govfuture-science.comnih.gov-triazole hybrids, starting from 4,7-dichloroquinoline. future-science.com This strategy aims to create structurally diverse compounds that parasites may find more difficult to develop resistance against. future-science.com The synthesis of bisquinoline derivatives, where two quinoline (B57606) rings are linked together, has also been explored. N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines have shown potent in vitro activity against P. falciparum, with IC₅₀ values in the nanomolar range (1–100 nM). nih.gov These developmental strategies highlight the versatility of the dichloroquinoline scaffold in generating new leads for antimalarial drug discovery.

Anticancer Research and Cytotoxic Effects

Beyond antimicrobial and antimalarial applications, dichloroquinoline derivatives have been investigated for their potential as anticancer agents. brieflands.comresearchgate.net Various studies have reported the cytotoxic effects of these compounds against a range of human cancer cell lines.

Morita-Baylis-Hillman adducts derived from 4,7-dichloroquinoline have demonstrated significant antiproliferative activity. scielo.br When tested against several cancer cell lines, adducts containing a nitro group in the ortho position of a linked benzaldehyde (B42025) ring were found to be particularly potent, with an IC₅₀ value of 4.60 µmol L⁻¹ against the HCT-116 colon cancer cell line. scielo.br These hybrids were generally more active than previously described Morita-Baylis-Hillman adducts lacking the 7-chloroquinoline moiety, indicating its contribution to the cytotoxic effect. scielo.br

Other research has shown that 7-chloroquinoline derivatives exhibit significant anticancer activity against cervical (HeLa), breast (MCF-7), and colon (HCT-116) cancer cell lines. nih.gov In a separate study, a series of quinoline derivatives were evaluated against Caco-2 colorectal carcinoma cells, with an 8-nitro-7-quinolinecarbaldehyde derivative showing the highest cytotoxicity (IC₅₀ value of 0.53 µM). brieflands.com A tropolone (B20159) derivative incorporating a 4-chloroquinoline (B167314) structure also showed cytotoxic effects against the A549 lung cancer cell line. grafiati.com

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀) | Reference(s) |

| Morita-Baylis-Hillman adduct of 4,7-dichloroquinoline | HCT-116 (Colon) | 4.60 µmol L⁻¹ | scielo.br |

| Morita-Baylis-Hillman adduct of 4,7-dichloroquinoline | MCF-7 (Breast) | 5.80 µmol L⁻¹ | scielo.br |

| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.53 µM | brieflands.com |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (Colorectal) | 0.93 µM | brieflands.com |

| 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone | A549 (Lung) | Lower IC₅₀ than cisplatin. | grafiati.com |

| 7-chloroquinoline derivatives | HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon) | Significant activity reported. | nih.gov |

Selective Cytotoxicity Against Cancer Cell Lines

Derivatives of chloro-substituted quinolines have demonstrated significant potential as anticancer agents, exhibiting selective cytotoxicity against various human cancer cell lines. google.comresearchgate.net Research has shown that the position and nature of substituents on the quinoline core are crucial for determining the potency and selectivity of these compounds.

For instance, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, which are hybrid molecules, were synthesized and evaluated for their cytotoxic effects. nih.gov Among these, derivatives featuring a chlorinated quinoline moiety showed notable activity. Specifically, the compound LM08, which has a 6-Cl substitution on the quinolinyl part, displayed potent and selective cytotoxicity against the A2780 ovarian cancer cell line. nih.gov While not a 2,5-dichloro derivative, this finding underscores the importance of the chlorination pattern for anticancer efficacy. Other studies on 7-chloroquinoline derivatives have reported significant anticancer activity against cervical (HeLa), breast (MCF-7), and colon (HCT-116) cancer cell lines. semanticscholar.orgtandfonline.comnih.gov Similarly, 2,4-dichloro-7-methylquinoline (B1427143) derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those with cancer stem cell (CSC) characteristics, which are often implicated in tumor recurrence and drug resistance.

The cytotoxic potential of these compounds is often quantified by their IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxic Activity of Selected Chloroquinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound / Derivative Class | Cancer Cell Line(s) | Key Findings / Activity | Reference(s) |

|---|---|---|---|

| 3-((2-chloro-6-chloroquinolin-3-yl)methylene)indolin-2-one (LM08) | A2780 (Ovarian) | Potent and selective cytotoxic efficacy. | nih.gov |

| 7-Chloroquinoline Derivatives | MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical) | Compounds showed high activity on all cell lines, with some exhibiting selectivity for MCF-7 cells. | semanticscholar.orgtandfonline.com |

| 2,4-Dichloro-7-methylquinoline Derivatives | Various | Can target cancer stem cells (CSCs), leading to reduced tumor sphere formation. | |

| 4,7-Dichloroquinoline | Huh-7 (Liver) | Substantial cytotoxicity with less than 20% cell viability at 100 μM. | nih.gov |

| 2,4-Dichloroquinoline-5,8-dione | General Antitumor Research | Candidate for developing new cancer therapies targeting tumor cells. | evitachem.com |

Antitumor Mechanisms: ROS Generation and Cell Cycle Modulation

The anticancer effects of quinoline derivatives are mediated through various mechanisms of action. Two prominent pathways are the generation of reactive oxygen species (ROS) and the modulation of the cell cycle.

ROS Generation: Certain quinoline derivatives, particularly those with a quinone moiety like 2,4-dichloroquinoline-5,8-dione, can undergo metabolic activation within cancer cells. evitachem.com This biotransformation can lead to the production of ROS. evitachem.com Elevated intracellular ROS levels create a state of oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis) in cancer cells. evitachem.com This mechanism offers a pathway for selectively targeting tumor cells, which often have a compromised antioxidant defense system compared to healthy cells.

Cell Cycle Modulation: Another key antitumor strategy of quinoline derivatives involves interfering with the cell cycle. The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Studies on 7-chloro-4-thioalkylquinoline derivatives have shown that they can cause an accumulation of cancer cells in the G0/G1 phase of the cell cycle. nih.gov This cell cycle arrest prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation and inducing apoptosis. nih.gov This modulation of the cell cycle, often coupled with the inhibition of DNA and RNA synthesis, represents a potent mechanism for the antiproliferative activity of these compounds. nih.gov

Other Biological Activities and Therapeutic Applications

Beyond their anticancer potential, derivatives of 2,5-dichloroquinoline and related chlorinated quinolines are being investigated for a range of other therapeutic applications.

Antiviral and Anti-HIV Investigations

The quinoline scaffold is a valuable pharmacophore in the development of antiviral agents. researchgate.netsmolecule.comontosight.ai Derivatives have shown activity against a variety of viruses. For example, 4,7-dichloroquinoline has been found to inhibit the replication of the Dengue virus (DENV-2). nih.gov In one study, it reduced the formation of viral plaques by 79% at a concentration of 40 µg/mL. Another investigation reported IC₅₀ values for DENV-2 inhibition ranging from 0.49 to 3.03 µM. nih.gov Furthermore, piperazinylquinoline derivatives, synthesized from 2,4-dichloroquinoline (B42001), have been identified as potent fusion inhibitors of the Respiratory Syncytial Virus (RSV). nih.gov

In the context of Human Immunodeficiency Virus (HIV), several quinoline derivatives have shown promise. They can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which block the HIV-1 reverse transcriptase (RT) enzyme crucial for viral replication. nih.govnih.gov

Table 2: Anti-HIV Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound / Derivative Class | HIV Target / Strain | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Quinolin-2-one derivative (4d2) | HIV-1 Reverse Transcriptase | 0.15 µM | nih.gov |

| Quinolin-2-one derivative (4a2) | HIV-1 Reverse Transcriptase | 0.21 µM | nih.gov |

| Quinoline-1,2,3-triazole-aniline hybrid (11h) | Wild-type HIV-1 subtype B | 0.01032 µM | mdpi.com |

| 7-chloro-4-(piperazin-1-yl)quinoline derivative (73) | CCR5 (co-receptor) | 0.669 µM | wiley.com |

| 4-Phenoxy-2-pyridinylamino-quinoline (6d) | HIV-1 Reverse Transcriptase | 1.22 µM | nih.gov |

Antituberculosis Activity of Quinoline Derivatives

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, and the quinoline core is central to some anti-TB drugs. researchgate.netnih.gov Bedaquiline, a diarylquinoline, is a vital drug used for treating multidrug-resistant TB (MDR-TB). nih.gov This has spurred research into other quinoline derivatives as potential anti-TB agents. researchgate.net

Synthetic strategies have focused on modifying the quinoline scaffold to enhance potency against Mtb. Studies have shown that chloro-substituted quinolines can exhibit significant antitubercular activity. For example, semicarbazone derivatives of 4,7-dichloroquinoline displayed excellent activity against Mtb with MIC (Minimum Inhibitory Concentration) values as low as 1.56 µM. nih.gov Another study on novel 7-chloroquinoline derivatives found two compounds (3a and 3b) that were more active than the first-line anti-TB drug rifampicin (B610482) against the M. tuberculosis H37Rv strain. researchgate.net The development of hybrid molecules, such as combining the 7-chloroquinoline moiety with pyrazole (B372694) and sulfonamide groups, has also yielded compounds with potent antitubercular effects, inhibiting the mycobacterial enzyme InhA. acs.org

Table 3: Antituberculosis Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Mtb Strain | Activity (MIC) | Reference(s) |

|---|---|---|---|

| 4,7-dichloroquinoline semicarbazones (4a, 4b) | Mtb | 1.56 µM | nih.gov |

| 7-chloro-4-hydroxyquinoline-3-carboxylate derivative (35) | Mtb | 0.24 µM | nih.gov |

| Mefloquine derivatives (MQ-64f, MQ-64h) | Mtb | ~12 µM | nih.gov |

| 7-chloroquinoline-isoniazid hybrids | Mtb | Not specified, but showed activity | nih.gov |

| 7-chloroquinolinyl-bipyrazole derivative (9g) | M. tuberculosis H37Rv | 10.2 µg/mL | acs.org |

Anti-inflammatory and Analgesic Properties

The quinoline nucleus is a recognized scaffold for compounds with anti-inflammatory and analgesic properties. researchgate.netgrafiati.comresearchgate.net Several approved non-steroidal anti-inflammatory drugs (NSAIDs), such as glafenine (B1671574) and floctafenine, are derivatives of 4-aminoquinoline. researchgate.net This has prompted further investigation into new quinoline derivatives for treating inflammation and pain. researchgate.netscience.gov

Research has shown that quinoline derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the modulation of inflammatory pathways like NF-ĸB. science.govnih.gov For example, a study on quinoline derivatives bearing azetidinone scaffolds identified compounds with significant anti-inflammatory and analgesic activity compared to control groups. researchgate.net Another report highlighted that the indolo[2,3-b]quinoline derivative Neocryptolepine can reduce nitric oxide generation and NF-ĸB DNA binding, which are key processes in the inflammatory response. nih.gov

Receptor Modulation and Enzyme Inhibition Studies

The diverse biological activities of this compound and its analogs stem from their ability to interact with a wide range of biological macromolecules, including enzymes and cellular receptors. smolecule.com

Enzyme Inhibition: Quinoline derivatives have been identified as inhibitors of various enzymes. In the antibacterial domain, they can target DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. In the context of metabolic diseases, certain substituted quinoline derivatives have shown potent inhibitory activity against the α-glucosidase enzyme, suggesting potential applications in diabetes management. researchgate.net Other targeted enzymes include HIV-1 reverse transcriptase nih.govnih.gov and protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.netnih.gov

Receptor Modulation: Beyond direct enzyme inhibition, quinoline derivatives can act as modulators of G-protein-coupled receptors (GPCRs). A study on 2,4-disubstituted quinolines revealed that they can act as allosteric enhancers of the adenosine (B11128) A₃ receptor. universiteitleiden.nl Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) site, allowing them to fine-tune the receptor's response to its natural ligand. This offers a more nuanced approach to receptor modulation, which could lead to therapies with improved selectivity and fewer side effects. universiteitleiden.nl Other research has pointed to quinoline derivatives as antagonists for receptors like the human vanilloid receptor type 1 (TRPV1) and the melanin-concentrating hormone 1 receptor (MCH1R), indicating their potential in pain management and metabolic regulation, respectively. preprints.org

Structure-Activity Relationship (SAR) Analyses in Quinoline Drug Design

The quinoline scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. rsc.orgresearchgate.net As a "privileged scaffold," its versatile bicyclic structure allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities. orientjchem.org Structure-Activity Relationship (SAR) analyses are fundamental to quinoline-based drug design, providing critical insights into how specific structural modifications influence a molecule's interaction with biological targets. rsc.org These studies systematically explore the effects of substituent type, position, and stereochemistry on the pharmacological profile of quinoline derivatives. By mapping these structural features, researchers can rationally design next-generation therapeutic agents with enhanced potency, improved selectivity, and favorable pharmacokinetic properties. mdpi.compreprints.org

Halogenation is a key strategy in drug design, and its application to the quinoline ring can profoundly alter a compound's biological activity. mdpi.com Halogen atoms, particularly chlorine, influence properties such as lipophilicity, metabolic stability, and electronic distribution, which are crucial for membrane permeability, target binding, and pharmacokinetics. orientjchem.orgmdpi.com The position of the halogen substituent on the quinoline nucleus is a critical determinant of its pharmacological effect.

For a this compound scaffold, the chlorine atoms at the C2 and C5 positions would be expected to confer distinct properties. The chlorine at the C2 position, being on the pyridine (B92270) ring, significantly influences the electron density of the heterocyclic nitrogen and can act as a leaving group in nucleophilic substitution reactions, providing a site for further molecular elaboration. rsc.org Conversely, the chlorine at the C5 position on the benzene (B151609) ring primarily modifies the molecule's lipophilicity and steric profile, which can affect its ability to fit into a receptor's binding pocket and cross biological membranes. mdpi.com

SAR studies on various quinoline derivatives illustrate the importance of halogen placement:

In the development of antimalarial quinoline-imidazole hybrids, the presence of a chlorine atom at the C-2 position resulted in a loss of activity, whereas a bromine atom at C-6 was found to be essential for improving activity. rsc.org

For N-phenyl-4-aza-podophyllotoxin derivatives, a 7-chloro-quinoline moiety was identified as a favorable substituent for anticancer activity.

The introduction of a chlorine atom at the 7-position of kynurenic acid (7-CKA) enhances its antagonistic activity at NMDA receptors, surpassing that of the parent compound. preprints.org This modification is believed to stabilize the molecule's conformation at the binding site. preprints.org

In antitubercular quinolinyl pyrimidines, fluorine substitution at the 5- or 7-position of the quinoline ring is among the most favorable modifications for potency. mdpi.com

These findings underscore that while halogenation is a powerful tool, its impact is highly context- and position-dependent. The specific electronic and steric effects of the chlorine atoms in this compound would therefore define its potential as a scaffold for targeting specific diseases.

Table 1: Influence of Halogen Position on Quinoline Bioactivity

| Compound Class | Halogen Position | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Quinoline-imidazole hybrids | C-2 (Cl) | Loss of antimalarial activity | rsc.org |

| Quinoline-imidazole hybrids | C-6 (Br) | Improvement in antimalarial activity | rsc.org |

| Kynurenic acid analogues | C-7 (Cl) | Strengthened antagonism at NMDA receptors | preprints.org |

| Quinolone derivatives | C-7 (Cl) | Optimum functionality for antibacterial activity | ijpsdronline.com |

The this compound core serves as a versatile starting point for extensive chemical modification. The two chlorine atoms are reactive handles for introducing a wide range of functional groups through reactions like nucleophilic substitution and cross-coupling, allowing for the systematic exploration of chemical space to optimize pharmacological responses. nih.govrsc.org The introduction of different functional groups can modulate a compound's binding affinity, selectivity, solubility, and metabolic profile. mdpi.com

For instance, modifying the C2 position is a common strategy. SAR studies have shown that introducing electron-donating groups like methoxy (B1213986) (OCH₃) at this position can enhance antimalarial activity, while electron-withdrawing groups like chlorine can be detrimental in the same context. rsc.org The C2 position of dichloroquinolines can be selectively functionalized via Suzuki cross-coupling reactions to introduce aryl or alkynyl groups, creating derivatives with potential applications as fluorescent dyes or bioactive agents. nih.gov

Modifications at other positions of the quinoline ring also significantly impact bioactivity:

Hydroxyl and Methoxy Groups: The presence of a hydroxyl or methoxy group at the C7 position has been shown to improve the antitumor activity of quinoline derivatives. orientjchem.org

Amide Groups: The incorporation of an amide linkage is a frequent strategy in drug design. For example, quinoline-6-carboxamide (B1312354) derivatives have been synthesized and evaluated as P2X7R antagonists, a target relevant to cancer. nih.gov

Hydrophobic Groups: Introducing hydrophobic moieties, such as an alkyl chain, can enhance anticancer activity by improving the binding affinity to the target receptor through increased lipophilicity. orientjchem.org

Planar Systems: Quinoline derivatives with a planar structure and an extended conjugation system often exhibit better anticancer activity due to their ability to intercalate with DNA. orientjchem.org

The systematic modification of the this compound scaffold—by replacing the chlorine atoms or substituting other positions on the ring—allows for the generation of large libraries of compounds. Evaluating these derivatives provides deep insights into the specific structural requirements for achieving a desired pharmacological effect, such as enzyme inhibition or receptor antagonism.

Table 2: Effect of Functional Group Modifications on Quinoline Bioactivity

| Functional Group | Position on Quinoline Ring | General Impact on Pharmacological Response | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | C-2 | Enhanced antimalarial activity | rsc.org |

| Hydroxyl (-OH) | C-7 | Improved antitumor activity | orientjchem.org |

| Methoxy (-OCH₃) | C-7 | Improved antitumor activity | orientjchem.org |

| Alkyl Chain | General | Enhanced anticancer activity via improved binding affinity | orientjchem.org |

| Carboxamide | C-4, C-6 | Potential antiproliferative and P2X7R antagonist activity | nih.govresearchgate.net |

The design of targeted therapeutic agents based on the this compound scaffold involves several key principles aimed at maximizing efficacy and minimizing off-target effects. The quinoline core is a foundational element in many approved kinase inhibitors, highlighting its suitability for designing molecules that interact with specific enzymatic active sites. researchgate.net

Scaffold-Based Design and Hybridization: The this compound structure can be used as a central scaffold to which various pharmacophores are attached. This molecular hybridization approach combines the quinoline core with other bioactive motifs to create hybrid molecules with potentially synergistic or novel activities. researchgate.net For example, combining the quinoline structure with moieties known to interact with specific targets, such as the triamide motif for VEGFR-2 inhibition, is a rational strategy for developing new anticancer agents. researchgate.net

Target-Specific Interactions: Effective ligand design requires a deep understanding of the target's three-dimensional structure. Using computational methods like molecular docking, derivatives of this compound can be designed to fit precisely into the binding pocket of a target protein, such as a kinase, a G-protein coupled receptor, or a topoisomerase. mdpi.com For instance, in designing inhibitors for VEGFR-2, a key target in angiogenesis, the quinoline ring can serve as a scaffold to position functional groups that form critical hydrogen bonds and hydrophobic interactions within the enzyme's active site. researchgate.net

Bioisosteric Replacement: Bioisosterism is a powerful tool in ligand design where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. mdpi.comdrugdesign.orgu-tokyo.ac.jp In the context of a this compound derivative, a chlorine atom could be replaced by another group (e.g., -CF₃, -CH₃) to fine-tune electronic properties or steric bulk. This strategy has been used to convert lead compounds into more effective clinical agents by, for example, replacing a group associated with toxicity with a non-toxic bioisostere. drugdesign.orgnih.gov

Multi-Target Ligand Design: For complex diseases like cancer, designing ligands that can interact with multiple biological targets is an emerging strategy. mdpi.com The quinoline scaffold is well-suited for this approach due to its chemical tractability. By modifying a this compound core with different functional groups, it is possible to design a single molecule that inhibits several key proteins involved in tumor progression, such as topoisomerase I, bromodomains, and ABC transporters. mdpi.com

By applying these principles, the this compound scaffold can be systematically optimized to generate potent and selective ligands for a wide range of therapeutic targets.

Table 3: Examples of Quinoline-Based Ligands and Their Therapeutic Targets

| Ligand/Derivative Class | Therapeutic Target | Therapeutic Area | Reference |

|---|---|---|---|

| Quinoline-based hybrids | VEGFR-2 | Cancer (Anti-angiogenesis) | researchgate.net |

| 7-Ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I, BRD4, ABCG2 | Cancer (Multi-target) | mdpi.com |

| Quinoline-6-carboxamide derivatives | P2X7R | Cancer, Inflammation | nih.gov |

| 7-Chloro-kynurenic acid (7-CKA) | NMDA Receptor | Neurological Disorders | preprints.org |

| Quinolino[3,4-b]quinoxalines | Topoisomerase IIα, G-quadruplex DNA | Cancer | bohrium.com |

Advanced Studies and Emerging Applications of 2,5 Dichloroquinoline

Coordination Chemistry and Metallopharmaceutical Development

The ability of 2,5-dichloroquinoline to act as a ligand in the formation of metal complexes has opened new avenues in the development of metallopharmaceuticals. The nitrogen atom within the quinoline (B57606) ring and the chlorine substituents provide potential coordination sites, influencing the geometry and stability of the resulting complexes.

Synthesis and Characterization of Metal Complexes with Dichloroquinoline Ligands

The synthesis of metal complexes involving dichloroquinoline ligands has been an active area of research. Various transition metals have been successfully complexed with derivatives of dichloroquinoline, leading to compounds with diverse structural and electronic properties. For instance, the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with transition metal dimers has unexpectedly resulted in the formation of quinoline-ortho-quinone metal complexes. rsc.orgrsc.org This transformation highlights the role of the metal center in activating the ligand for subsequent reactions. rsc.orgrsc.org

Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques. Methods such as single-crystal X-ray diffraction, nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and elemental analysis are routinely employed to elucidate the molecular structure and confirm the coordination of the ligand to the metal center. researchgate.netnih.gov For example, the synthesis of silver(I) complexes with 4,7-dichloroquinoline (B193633) has been reported, with the resulting compounds characterized by a suite of these techniques. researchgate.net Similarly, a binuclear copper(II) complex with 4,7-dichloroquinoline and bromide ligands has been synthesized and its structure determined by single-crystal X-ray diffraction. mdpi.com

The synthesis often involves reacting a salt of the desired metal with the dichloroquinoline ligand in a suitable solvent. nih.gov The reaction conditions, such as temperature and stoichiometry, can be varied to control the formation of the desired complex. nih.gov For example, a copper(II) chloride solution in methanol (B129727) can be refluxed with a methanol solution of a [(7-chloroquinolin-4-yl)amino]acetophenone ligand to yield solid-colored complexes. nih.gov

Table 1: Examples of Metal Complexes with Dichloroquinoline Ligands

| Metal | Dichloroquinoline Ligand | Other Ligands | Resulting Complex Type | Reference |

| Silver(I) | 4,7-dichloroquinoline | Aqua, Nitrate | Dinuclear | researchgate.net |

| Copper(II) | 4,7-dichloroquinoline | Bromide | Binuclear | mdpi.com |

| Ruthenium(II) | 6,7-dichloroquinoline-5,8-dione | η⁶-p-cymene | Mononuclear ortho-quinone | rsc.org |

| Osmium(II) | 6,7-dichloroquinoline-5,8-dione | η⁶-p-cymene | Mononuclear ortho-quinone | rsc.org |

| Rhodium(III) | 6,7-dichloroquinoline-5,8-dione | η⁵-pentamethylcyclopentadienyl | Mononuclear ortho-quinone | rsc.org |

| Iridium(III) | 6,7-dichloroquinoline-5,8-dione | η⁵-pentamethylcyclopentadienyl | Mononuclear ortho-quinone | rsc.org |

| Copper(II) | [(7-chloroquinolin-4-yl)amino]acetophenone | Chloride | Mononuclear | nih.gov |

Biological Implications of Metal Coordination in Drug Design

The coordination of metal ions to quinoline derivatives can significantly enhance their biological activity. This approach is a key strategy in the design of novel therapeutic agents. Metal complexes of quinoline derivatives have shown promise as antimicrobial, antiviral, antimalarial, and anticancer agents. ontosight.ai The metal center can influence the drug's mechanism of action, solubility, and stability.

For instance, the antimalarial activity of some quinoline-based ligands was found to increase upon complexation with copper(II). nih.gov This enhancement is attributed to the combined effects of the ligand and the metal ion. Silver(I) complexes of 4,7-dichloroquinoline have demonstrated promising antitubercular activity against Mycobacterium tuberculosis. researchgate.net Specifically, two of the synthesized complexes exhibited low minimum inhibitory concentrations (MIC90) and moderate selectivity, making them potential candidates for further development as antitubercular drugs. researchgate.net

The biological activity of these metal complexes is often linked to their ability to interact with biological targets such as DNA or specific enzymes. The geometry and electronic properties of the complex, dictated by the metal and the ligands, play a crucial role in these interactions.

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable tools in the study of this compound and its derivatives, providing insights into their electronic structure, reactivity, and potential as therapeutic agents.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to predict the interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme.

Several studies have employed molecular docking to investigate the potential of quinoline derivatives as inhibitors of various enzymes. For example, docking studies have been performed on quinoline derivatives to assess their inhibitory activity against HIV reverse transcriptase. nih.gov These studies have helped in identifying compounds with high binding affinities, which are then prioritized for synthesis and biological evaluation. nih.gov In another study, molecular docking was used to analyze the binding of 7-chloro-4-aminoquinoline analogs to the active site of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), an important enzyme in the malaria parasite. ijpsdronline.com The results of these simulations can guide the design of more potent inhibitors. ijpsdronline.com

Quantum Chemical Property Calculations and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of molecules. ohu.edu.trias.ac.in These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. ohu.edu.trias.ac.in

For quinoline derivatives, quantum chemical calculations have been used to study their potential as corrosion inhibitors, predict their reactivity, and understand their electronic structure. ohu.edu.trias.ac.in Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment can be calculated to provide insights into the molecule's chemical behavior. nih.govekb.eg For example, a smaller HOMO-LUMO gap is often associated with higher chemical reactivity. nih.gov These theoretical calculations can complement experimental findings and aid in the rational design of new molecules with desired properties. ias.ac.in

Table 2: Calculated Quantum Chemical Properties of a Quinoline Derivative

| Property | Calculated Value | Method | Reference |

| HOMO Energy | -0.20 to -0.26 eV | DFT | ekb.eg |

| LUMO Energy | -0.06 to -0.11 eV | DFT | ekb.eg |

| Energy Gap | 0.10 to 0.17 eV | DFT | ekb.eg |